4-(5-Isothiocyanatopyridin-2-yl)morpholine

Übersicht

Beschreibung

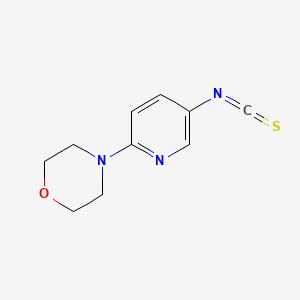

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of an isothiocyanate group attached to a pyridine ring, which is further connected to a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Isothiocyanatopyridin-2-yl)morpholine typically involves the reaction of 5-amino-2-chloropyridine with thiophosgene to introduce the isothiocyanate group. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(5-Isothiocyanatopyridin-2-yl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, leading to the addition across the isothiocyanate group.

Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.

Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

Major Products: The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and various substituted morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(5-Isothiocyanatopyridin-2-yl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5-Isothiocyanatopyridin-2-yl)morpholine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the biological system under study .

Vergleich Mit ähnlichen Verbindungen

4-(5-Isothiocyanatopyridin-2-yl)benzene: Similar structure but with a benzene ring instead of a morpholine ring.

4-(5-Isothiocyanatopyridin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: 4-(5-Isothiocyanatopyridin-2-yl)morpholine is unique due to the presence of both the isothiocyanate and morpholine groups, which confer distinct chemical reactivity and biological activity. The morpholine ring enhances the compound’s solubility and stability, making it more versatile for various applications compared to its analogs .

Biologische Aktivität

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a chemical compound with significant biological activity, primarily due to its isothiocyanate group. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OS. The structure features a pyridine ring substituted with an isothiocyanate group and a morpholine ring, which enhances its solubility and stability compared to other similar compounds.

The mechanism of action for this compound involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.

- Protein Labeling : The isothiocyanate group allows for specific labeling of proteins, which is useful in biochemical studies.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against cancer cells. A study evaluated various derivatives of morpholine for their cytotoxicity against osteosarcoma and human embryonic kidney cells. While some derivatives showed higher activity, the compound's unique structure contributes to its potential as an anticancer agent .

Enzyme Interaction

The compound's ability to interact with cytochrome P450 enzymes suggests it may influence drug metabolism. This interaction can lead to either inhibition or activation depending on the specific enzyme involved .

Case Studies and Research Findings

- Cytotoxicity Screening : A study synthesized novel derivatives of morpholine, including this compound, and tested their cytotoxic effects on cancer cell lines. The results indicated that while morpholine derivatives generally had lower activity than indoline derivatives, they still exhibited significant cytotoxic potential .

- Enzyme Inhibition Studies : The reactivity of the isothiocyanate group was leveraged in studies focusing on enzyme inhibition. The compound was shown to inhibit specific enzymes crucial for cancer cell proliferation, highlighting its therapeutic potential .

Safety and Toxicology

While the compound shows promise in biological applications, it is classified as hazardous. It can cause severe skin burns and respiratory irritation upon exposure. Safety assessments indicate that it may pose risks to fertility and the unborn child . Toxicological studies have demonstrated that high doses can lead to significant adverse effects in animal models, including respiratory epithelial damage and changes in olfactory epithelium .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Isothiocyanate + Morpholine | Enhanced solubility and stability |

| 4-(5-Isothiocyanatopyridin-2-yl)benzene | Isothiocyanate + Benzene | Less soluble; different biological activity |

| 4-(5-Isothiocyanatopyridin-2-yl)piperidine | Isothiocyanate + Piperidine | Varying reactivity due to piperidine ring |

Eigenschaften

IUPAC Name |

4-(5-isothiocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZWMPRZGPULIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380101 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-29-0 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.